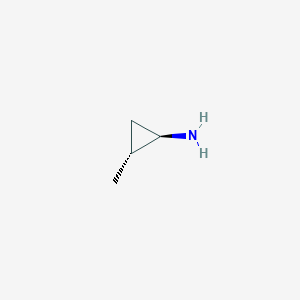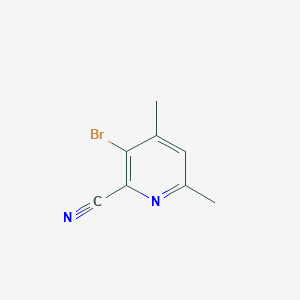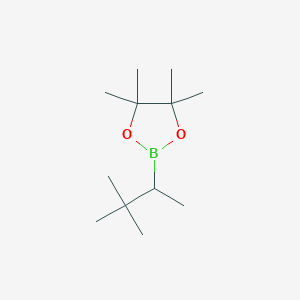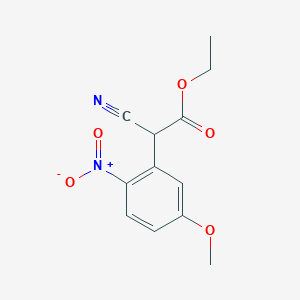![molecular formula C18H22ClI B3317824 Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride CAS No. 97671-66-4](/img/structure/B3317824.png)
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride
Übersicht
Beschreibung
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is a hypervalent iodine compound known for its utility in various chemical processes. This compound is part of the iodonium salts family, which are characterized by the presence of an iodine atom bonded to two aryl groups. These compounds are widely used as photoinitiators, catalysts, and intermediates in organic synthesis due to their ability to generate reactive species under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iodonium, bis[4-(1-methylethyl)phenyl]-, chloride typically involves the reaction of iodine with aryl compounds in the presence of oxidizing agents. One common method is the reaction of iodine monochloride with 4-isopropylphenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of iodonium salts often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity iodonium salts .
Analyse Chemischer Reaktionen
Types of Reactions
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state iodine compounds.
Reduction: It can be reduced to form iodide ions and corresponding aryl compounds.
Substitution: It participates in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state iodine compounds, while substitution reactions yield various aryl derivatives .
Wissenschaftliche Forschungsanwendungen
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which iodonium, bis[4-(1-methylethyl)phenyl]-, chloride exerts its effects involves the generation of reactive species upon exposure to light or other stimuli. These reactive species can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions. For example, in photopolymerization, the compound generates free radicals that initiate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyliodonium chloride: Another iodonium salt with similar properties but different aryl groups.
Bis(4-methylphenyl)iodonium chloride: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is unique due to its specific aryl groups, which impart distinct reactivity and stability compared to other iodonium salts. This makes it particularly useful in applications requiring high reactivity and stability under specific conditions .
Eigenschaften
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.ClH/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZPYRHASBBNM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760259 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97671-66-4 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-2-[(propan-2-yl)amino]acetamide](/img/structure/B3317787.png)








